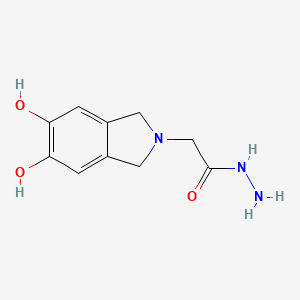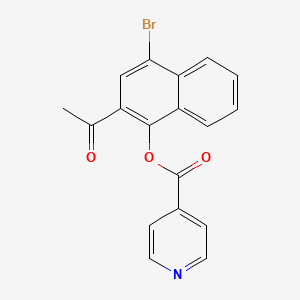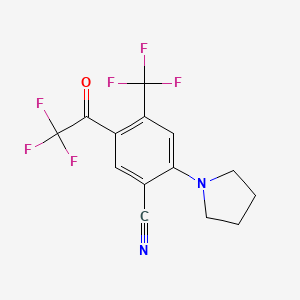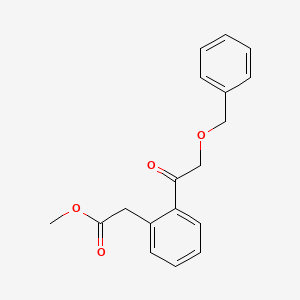![molecular formula C29H32O3 B12526997 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol CAS No. 828913-69-5](/img/structure/B12526997.png)
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy groups, a phenylethylidene moiety, and a cyclopentan-1-ol core, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopentanone core, followed by the introduction of benzyloxy groups through etherification reactions. The phenylethylidene moiety is then introduced via aldol condensation or related reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethylidene moiety can be reduced to form the corresponding ethyl group.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted cyclopentan-1-ol.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups and phenylethylidene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4,4-Bis(benzyloxy)cyclopentanol: Lacks the phenylethylidene moiety, making it less complex.
2-(1-Phenylethylidene)cyclopentan-1-ol: Lacks the benzyloxy groups, resulting in different chemical properties.
4,4-Bis[(benzyloxy)methyl]cyclopentanol: Similar structure but without the phenylethylidene moiety.
Uniqueness: 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol is unique due to the combination of benzyloxy groups and the phenylethylidene moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
828913-69-5 |
|---|---|
Molecular Formula |
C29H32O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(1-phenylethylidene)-4,4-bis(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C29H32O3/c1-23(26-15-9-4-10-16-26)27-17-29(18-28(27)30,21-31-19-24-11-5-2-6-12-24)22-32-20-25-13-7-3-8-14-25/h2-16,28,30H,17-22H2,1H3 |
InChI Key |
VMGHNFLEYPVSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(CC1O)(COCC2=CC=CC=C2)COCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)



![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)


![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
